An In-Depth Technical Guide to 1-Cyclopentenylboronic Acid (CAS: 850036-28-1)
An In-Depth Technical Guide to 1-Cyclopentenylboronic Acid (CAS: 850036-28-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Cyclopentenylboronic acid, a versatile reagent in modern organic synthesis, with a focus on its application in the development of targeted therapeutics.
Chemical and Physical Properties
1-Cyclopentenylboronic acid is a white to light yellow crystalline powder. It is an organoboron compound that is increasingly utilized as a key building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. Its unique structural features make it a valuable tool for the synthesis of complex organic molecules.
| Property | Value | Reference |
| CAS Number | 850036-28-1 | N/A |
| Molecular Formula | C₅H₉BO₂ | N/A |
| Molecular Weight | 111.94 g/mol | N/A |
| Melting Point | 134-140 °C | |
| Appearance | White to light yellow crystalline powder | |
| Boiling Point (Predicted) | 246.7±33.0 °C | |
| Density (Predicted) | 1.08±0.1 g/cm³ | |
| pKa (Predicted) | 9.44±0.20 | |
| Storage Conditions | Inert atmosphere, Store in freezer, under -20°C |
Synthesis and Experimental Protocols
The synthesis of 1-Cyclopentenylboronic acid is typically achieved through the hydrolysis of its more stable pinacol (B44631) ester precursor, 2-(1-Cyclopenten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Synthesis of 1-Cyclopentenylboronic Acid Pinacol Ester
A common synthetic route involves a palladium-catalyzed cross-coupling reaction between a halo-cyclopentene and a diboron (B99234) reagent. The following protocol is adapted from methodologies described in patent literature.
Experimental Protocol:
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Reaction Setup: To a dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 1-chlorocyclopentene (1.0 eq), bis(pinacolato)diboron (B136004) (1.1 eq), potassium acetate (B1210297) (3.0 eq), and a palladium catalyst such as PdCl₂(dppf) (0.03 eq) or a combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine (B1218219) ligand.
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Solvent Addition: Add a suitable anhydrous solvent, such as dioxane or toluene.
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Reaction Conditions: Heat the mixture to a temperature between 80-110°C and stir for 12-24 hours, monitoring the reaction progress by GC-MS or TLC.
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Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the catalyst and inorganic salts. Wash the filter cake with the reaction solvent.
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Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield 2-(1-Cyclopenten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a colorless to light yellow liquid.
Hydrolysis to 1-Cyclopentenylboronic Acid
The pinacol ester can be hydrolyzed to the corresponding boronic acid.
Experimental Protocol:
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Reaction Setup: Dissolve the 1-Cyclopentenylboronic acid pinacol ester (1.0 eq) in a suitable solvent system, such as a mixture of diethyl ether and water.
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Hydrolysis: Add an aqueous acid (e.g., 1 M HCl) and stir the biphasic mixture vigorously at room temperature for 1-4 hours.
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Work-up: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic extracts and wash with brine.
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Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-Cyclopentenylboronic acid as a solid.
Core Application: Suzuki-Miyaura Cross-Coupling
1-Cyclopentenylboronic acid is a key substrate in Suzuki-Miyaura coupling reactions, enabling the formation of carbon-carbon bonds between the cyclopentenyl moiety and various aryl, heteroaryl, or vinyl halides or triflates. This reaction is fundamental in the synthesis of pharmaceuticals and other complex organic molecules.
General Workflow for Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Representative Experimental Protocol
The following is a representative protocol for the Suzuki-Miyaura coupling of 1-Cyclopentenylboronic acid with an aryl bromide.
Experimental Protocol:
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Reaction Setup: In a reaction tube, combine the aryl bromide (1.0 eq), 1-Cyclopentenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or PdCl₂(dppf) (0.05 eq), and a base such as K₂CO₃ (2.0 eq) or Cs₂CO₃ (2.0 eq).
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Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water (e.g., 4:1 v/v).
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Reaction Conditions: Seal the reaction tube and heat the mixture to 80-100°C for 2-12 hours. Monitor the reaction's progress by TLC or LC-MS.
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Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired cyclopentenyl-substituted aromatic compound.
Application in Drug Discovery: Synthesis of PHA-793887
1-Cyclopentenylboronic acid serves as a crucial building block in the synthesis of the potent cyclin-dependent kinase (CDK) inhibitor, PHA-793887. This compound has been investigated for its potential as an anticancer agent. The cyclopentenyl moiety is introduced via a Suzuki-Miyaura coupling reaction.
Biological Activity of PHA-793887
PHA-793887 is a multi-CDK inhibitor, demonstrating potent inhibition of several key kinases involved in cell cycle regulation.
| Target | IC₅₀ (nM) | Reference |
| CDK1 | 60 | |
| CDK2 | 8 | |
| CDK4 | 62 | |
| CDK5 | 5 | |
| CDK7 | 10 | |
| CDK9 | 138 | |
| GSK3β | 79 |
Mechanism of Action and the CDK Signaling Pathway
Cyclin-dependent kinases are key regulators of the cell cycle. Their dysregulation is a hallmark of many cancers. PHA-793887 acts as an ATP-competitive inhibitor of CDKs, leading to cell cycle arrest and apoptosis in cancer cells. The primary mechanism involves the inhibition of CDK-mediated phosphorylation of the Retinoblastoma protein (Rb), a key tumor suppressor.
Safety and Handling
1-Cyclopentenylboronic acid is classified as an irritant. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye damage, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
1-Cyclopentenylboronic acid is a valuable and versatile building block in organic synthesis, with significant applications in the field of drug discovery. Its utility in the Suzuki-Miyaura coupling reaction allows for the efficient construction of complex molecules, as exemplified by the synthesis of the multi-CDK inhibitor PHA-793887. This technical guide provides researchers and drug development professionals with essential information on its properties, synthesis, and applications, highlighting its potential in the development of novel therapeutics.




